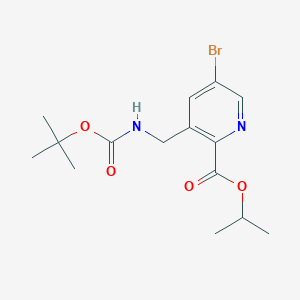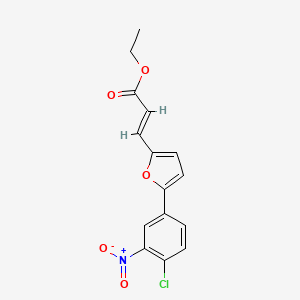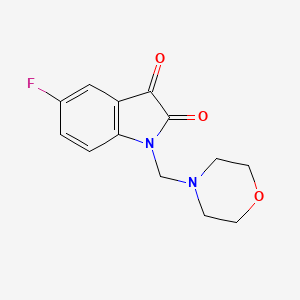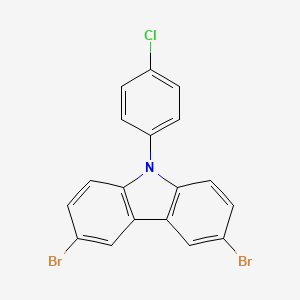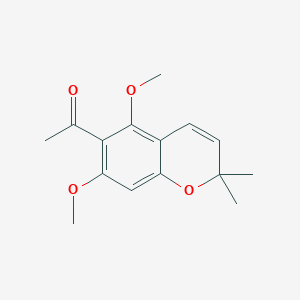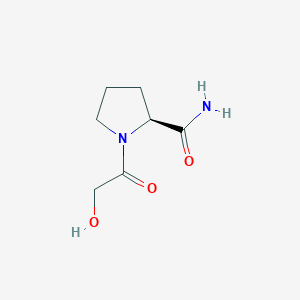
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(2-Hydroxyacetyl)pyrrolidin-2-carboxamid ist eine chirale Verbindung, die zur Klasse der Pyrrolidinderivate gehört. Diese Verbindungen sind für ihre vielfältigen biologischen Aktivitäten bekannt und werden in der pharmazeutischen Chemie häufig zur Entwicklung von Arzneimitteln eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (S)-1-(2-Hydroxyacetyl)pyrrolidin-2-carboxamid umfasst in der Regel die folgenden Schritte:
Ausgangsmaterialien: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsmaterialien wie (S)-Pyrrolidin-2-carbonsäure.
Reaktionsbedingungen: Die Carboxylgruppe wird zunächst mit einer geeigneten Schutzgruppe geschützt. Das geschützte Zwischenprodukt wird dann einer Reihe von Reaktionen unterzogen, darunter Reduktion, Acetylierung und Entschützung, um das Endprodukt zu erhalten.
Industrielle Produktionsmethoden: Die industrielle Produktion kann optimierte Reaktionsbedingungen umfassen, wie die Verwendung spezifischer Katalysatoren, Lösungsmittel und Temperaturregelung, um Ausbeute und Reinheit zu maximieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(S)-1-(2-Hydroxyacetyl)pyrrolidin-2-carboxamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Hydroxylgruppe kann zu einem Keton oder Aldehyd oxidiert werden.
Reduktion: Die Carbonylgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die Hydroxylgruppe kann mit anderen funktionellen Gruppen substituiert werden, indem geeignete Reagenzien verwendet werden.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.
Substitution: Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation der Hydroxylgruppe ein Keton ergeben, während die Reduktion der Carbonylgruppe einen Alkohol ergeben kann.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-Hydroxyacetyl)pyrrolidin-2-carboxamid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Es wird als Baustein in der organischen Synthese zur Herstellung komplexerer Moleküle verwendet.
Biologie: Die Verbindung kann in Studien im Zusammenhang mit Enzyminhibition oder Rezeptorbindung verwendet werden.
Industrie: Die Verbindung kann bei der Herstellung von Feinchemikalien und als Vorstufe für andere industriell relevante Verbindungen verwendet werden.
Wirkmechanismus
Der Wirkmechanismus von (S)-1-(2-Hydroxyacetyl)pyrrolidin-2-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Diese Zielstrukturen können Enzyme, Rezeptoren oder andere Proteine sein. Die Wirkungen der Verbindung werden durch die Bindung an diese Zielstrukturen vermittelt, was zu Veränderungen ihrer Aktivität oder Funktion führt. Die genauen beteiligten Pfade hängen von der jeweiligen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.
Wissenschaftliche Forschungsanwendungen
(S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of fine chemicals and as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of (S)-1-(2-Hydroxyacetyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
®-1-(2-Hydroxyacetyl)pyrrolidin-2-carboxamid: Das Enantiomer der Verbindung, das möglicherweise unterschiedliche biologische Aktivitäten aufweist.
Pyrrolidin-2-carboxamid-Derivate: Andere Derivate mit unterschiedlichen Substituenten am Pyrrolidinring.
Einzigartigkeit
(S)-1-(2-Hydroxyacetyl)pyrrolidin-2-carboxamid ist aufgrund seiner spezifischen Stereochemie und funktionellen Gruppen einzigartig, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine chirale Natur macht es besonders wertvoll bei der Synthese von enantiomerenreinen Pharmazeutika.
Eigenschaften
Molekularformel |
C7H12N2O3 |
|---|---|
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
(2S)-1-(2-hydroxyacetyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C7H12N2O3/c8-7(12)5-2-1-3-9(5)6(11)4-10/h5,10H,1-4H2,(H2,8,12)/t5-/m0/s1 |
InChI-Schlüssel |
LXCXYTPSNJOTPN-YFKPBYRVSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)CO)C(=O)N |
Kanonische SMILES |
C1CC(N(C1)C(=O)CO)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


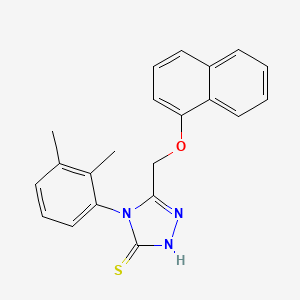
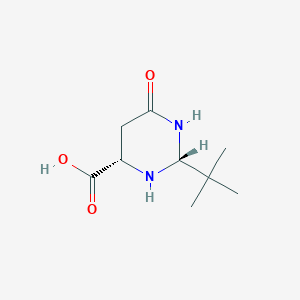
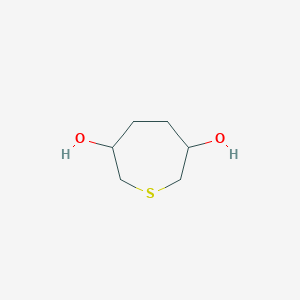
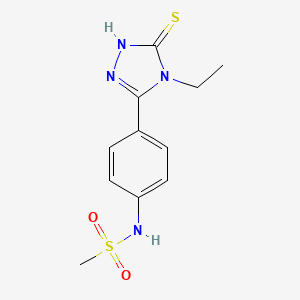
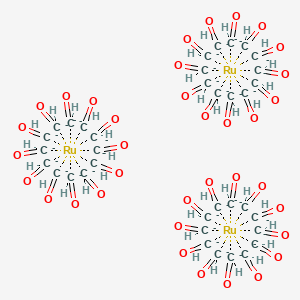
![(7-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)(p-tolyl)methanol](/img/structure/B11765966.png)
